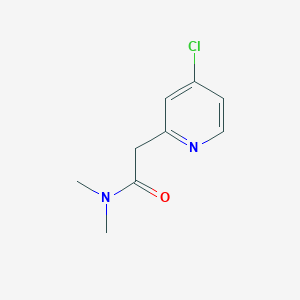

2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide

Übersicht

Beschreibung

2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring attached to a dimethylacetamide moiety

Vorbereitungsmethoden

The synthesis of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide typically involves the reaction of 4-chloropyridine with N,N-dimethylacetamide under specific conditions. One common method involves the use of organolithium reagents, which facilitate the regioselective substitution of the pyridine ring . The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product.

Analyse Chemischer Reaktionen

2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as:

- Amidation Reactions : The compound can participate in amidation reactions, where it acts as an acylating agent to form amides from amines.

- Pyridine Derivatives Synthesis : Its chlorinated structure allows for further functionalization, enabling the synthesis of various pyridine derivatives that are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has significant implications in medicinal chemistry due to its potential biological activity. Some applications include:

- Drug Development : It can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways. For instance, compounds derived from it may exhibit activity against certain cancers or infections.

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound may act as enzyme inhibitors, making them candidates for therapeutic agents in treating diseases related to enzyme dysfunction .

Agrochemical Applications

The compound's properties make it suitable for developing agrochemicals. Its ability to interact with biological systems can lead to the creation of effective herbicides or fungicides.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study explored the synthesis of novel antimicrobial agents using this compound as a starting material. The research demonstrated that derivatives exhibited significant antibacterial activity against various strains of bacteria, indicating potential for development into new antibiotics .

Case Study 2: Enzyme Inhibition Mechanism

In another study, researchers investigated the enzyme inhibition mechanism of compounds derived from this compound. The findings revealed that these compounds could inhibit specific enzymes involved in metabolic pathways, suggesting their utility in drug design for metabolic disorders .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Various pyridine derivatives |

| Medicinal Chemistry | Intermediate for pharmaceuticals; potential enzyme inhibitors | Anticancer agents |

| Agrochemicals | Development of herbicides and fungicides | Novel agrochemical agents |

Wirkmechanismus

The mechanism of action of 2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide can be compared with other similar compounds, such as:

(4-chloropyridin-2-yl)methanol: This compound has a similar pyridine ring but with a hydroxymethyl group instead of the dimethylacetamide moiety.

2-chloropyridine-4-methanol: Another similar compound with a chloropyridine ring and a methanol group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-(4-Chloropyridin-2-yl)-N,N-dimethylacetamide (referred to as 4-ClP-DMA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

4-ClP-DMA is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₁ClN₂O

- Molecular Weight : 188.65 g/mol

The presence of the chloropyridine moiety contributes to its biological activity, particularly in targeting specific receptors and enzymes.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-ClP-DMA exhibit significant anticancer activity. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Compound | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| 4-ClP-DMA | Breast Cancer | < 0.1 | PI3K/mTOR inhibition |

| Similar Compounds | Colon Cancer | < 0.25 | Apoptosis induction |

These findings suggest that the compound may inhibit pathways critical for tumor growth, specifically through the phosphoinositide 3-kinase (PI3K) pathway, which is known to be involved in cancer progression .

Anti-inflammatory Activity

4-ClP-DMA has also been investigated for its anti-inflammatory properties. The compound was found to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. Inhibition of TNF-α can lead to reduced inflammation in various models of inflammatory diseases.

The biological activity of 4-ClP-DMA can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation.

- Signal Transduction Modulation : It modulates signaling pathways such as PI3K/Akt/mTOR, which are crucial for cell survival and growth.

- Cytotoxic Effects : Induces apoptosis in cancer cells by activating intrinsic pathways.

Study on Anticancer Efficacy

In a recent study published in a peer-reviewed journal, 4-ClP-DMA was tested against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability with a GI50 value lower than 0.1 nM, indicating potent anticancer activity .

Toxicological Assessment

Toxicological studies have shown that while 4-ClP-DMA exhibits promising biological activity, it is essential to assess its safety profile. In animal studies, no significant adverse effects were noted at therapeutic doses, although higher concentrations led to mild hepatic changes .

Eigenschaften

IUPAC Name |

2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)6-8-5-7(10)3-4-11-8/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFDLNJMDRXCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.